
4-methoxy-6-methyl-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-6-methyl-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine herbicides. It is commonly known as metribuzin and is used as a selective herbicide to control a wide range of weeds in various crops. Metribuzin was first introduced in the market in the 1960s and has since become one of the most widely used herbicides in the world.
Mécanisme D'action
Metribuzin works by inhibiting the photosynthetic electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the production of reactive oxygen species, which damage the photosynthetic machinery and lead to a decrease in photosynthetic efficiency. The inhibition of photosynthesis ultimately leads to the death of the target weeds.
Biochemical and physiological effects:
Metribuzin has been shown to have both acute and chronic toxic effects on non-target organisms. It can cause oxidative stress and damage to DNA, proteins, and lipids in plants and animals. In humans, exposure to metribuzin can lead to skin and eye irritation, respiratory problems, and neurological symptoms. Long-term exposure to metribuzin has been linked to an increased risk of cancer and other chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Metribuzin is a widely used herbicide that is readily available and relatively inexpensive. It is also highly selective and can control a wide range of weeds without harming the crop. However, metribuzin has some limitations for use in laboratory experiments. Its complex synthesis process and potential toxic effects on non-target organisms make it difficult to handle and require careful safety precautions.
Orientations Futures
There are several future directions for research on metribuzin and other triazine herbicides. One area of interest is the development of new herbicides with improved selectivity and lower toxicity. Another area of research is the study of the environmental fate and transport of metribuzin and its metabolites. This can help to better understand the potential risks and impacts of metribuzin on the environment and human health. Additionally, research on the molecular mechanisms of photosynthesis and herbicide resistance can provide insights into the development of new strategies for weed control.
Méthodes De Synthèse
Metribuzin can be synthesized by reacting 4-amino-6-methyl-1,3,5-triazine with methanol and acetic anhydride to form 4-methoxy-6-methyl-1,3,5-triazine-2-amine. The resulting compound is then reacted with propargyl alcohol to form 4-methoxy-6-methyl-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine. The synthesis of metribuzin is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
Metribuzin has been extensively studied for its herbicidal properties and its effects on the environment. It has also been used in scientific research to study the mechanism of action of triazine herbicides and their effects on plant growth and development. Metribuzin has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Propriétés
Numéro CAS |
112738-95-1 |
|---|---|
Formule moléculaire |
C8H12N4O |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-N-prop-2-enyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H12N4O/c1-4-5-9-7-10-6(2)11-8(12-7)13-3/h4H,1,5H2,2-3H3,(H,9,10,11,12) |
Clé InChI |
CHYIHEFDRMNERM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)OC)NCC=C |
SMILES canonique |
CC1=NC(=NC(=N1)OC)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




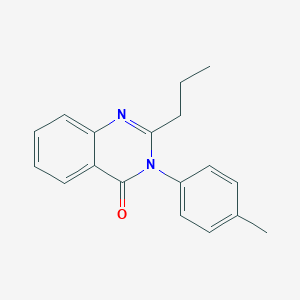

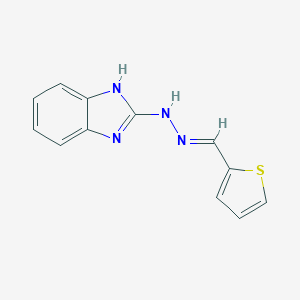
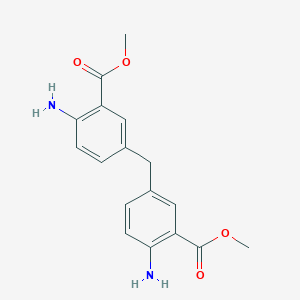
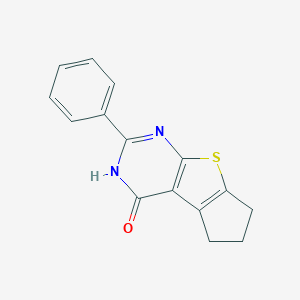

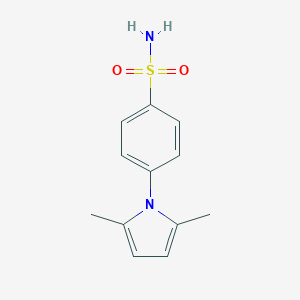

![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
